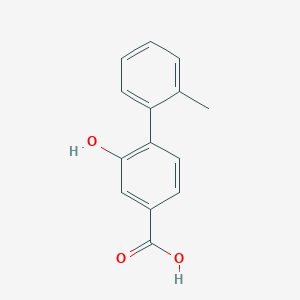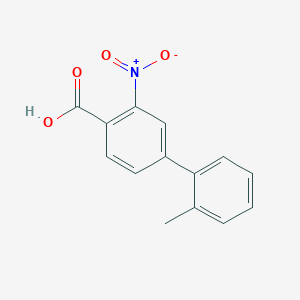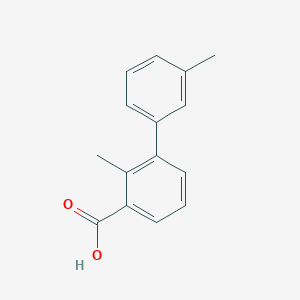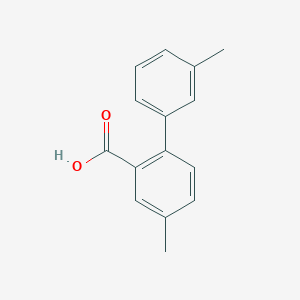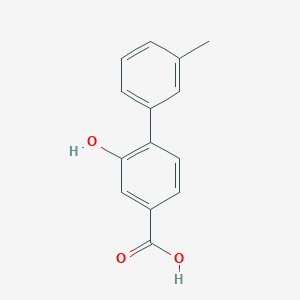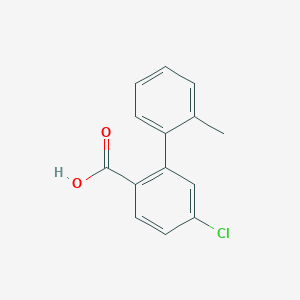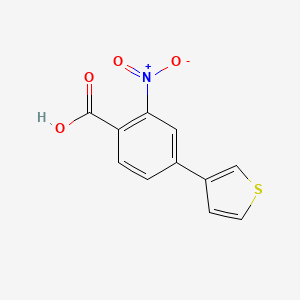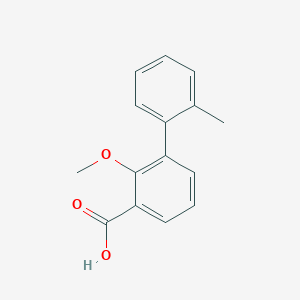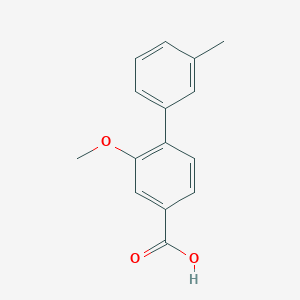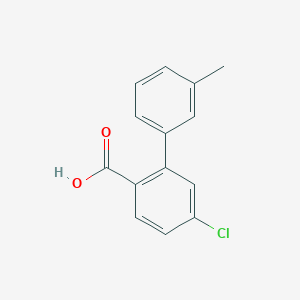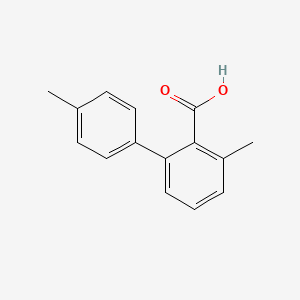
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)-2-nitrobenzoic acid (MNPBA) is a nitrobenzoic acid derivative that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 243.2 g/mol, and a melting point of 98-99 °C. MNPBA is a widely used reagent in organic synthesis due to its high solubility in organic solvents and its low reactivity. It is also used in the synthesis of various organic compounds, such as amines, alcohols, and esters.
科学的研究の応用
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as well as in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of polymers, as a stabilizing agent in the preparation of metal nanoparticles, and as a fluorescent probe in the detection of metal ions. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been used as an inhibitor of enzymes, such as acetylcholinesterase, and as an inhibitor of bacterial growth.
作用機序
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to act as an inhibitor of enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This inhibits the enzyme’s ability to catalyze the hydrolysis of acetylcholine, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, results in an increase in the excitatory neurotransmission in the brain.
Biochemical and Physiological Effects
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of bacteria, as well as an inhibitory effect on the activity of enzymes, such as acetylcholinesterase. It has also been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have an anti-inflammatory effect, as well as an antidiabetic effect.
実験室実験の利点と制限
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a highly soluble compound, making it easy to work with in organic synthesis. It is also a relatively low-cost reagent, making it a cost-effective option for use in research. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% is a relatively stable compound, making it a reliable reagent for use in lab experiments.
However, there are also some limitations for using 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is a moderately toxic compound, so it should be handled with care. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% is not very soluble in water, so it may not be suitable for use in aqueous solutions.
将来の方向性
There are several potential future directions for research involving 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95%. These include further investigation of its inhibitory effects on enzymes, such as acetylcholinesterase, and its potential applications in the synthesis of polymers and metal nanoparticles. Additionally, further research could be conducted into its potential therapeutic applications, such as its potential anti-inflammatory and antidiabetic effects. Finally, further research could be conducted into its potential applications in the detection of metal ions and the release of neurotransmitters.
合成法
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% can be synthesized in a two-step process. First, 3-methylphenol is reacted with nitric acid in a reaction known as nitration. This reaction produces 4-nitro-3-methylphenol. Then, the 4-nitro-3-methylphenol is reacted with sodium hydroxide in a reaction known as nitrobenzoic acid synthesis. This reaction produces 4-(3-methylphenyl)-2-nitrobenzoic acid.
特性
IUPAC Name |
4-(3-methylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(8-11)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKRZCMVQRWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688613 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1237135-63-5 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

